molecular formula C8H10O B14589846 Bicyclo[4.2.0]oct-4-en-2-one CAS No. 61207-68-9

Bicyclo[4.2.0]oct-4-en-2-one

Cat. No.: B14589846
CAS No.: 61207-68-9
M. Wt: 122.16 g/mol
InChI Key: OKRFXSSUPJEPAL-UHFFFAOYSA-N
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Description

Bicyclo[420]oct-4-en-2-one is a bicyclic compound characterized by its unique structure, which consists of two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]oct-4-en-2-one can be synthesized through several methods. One common approach involves the [2+2] ketene cycloaddition reaction, which forms the bicyclic structure . Another method includes the use of rhodium (I) complexes to catalyze the formation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a sequence of head-to-tail homocoupling and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its applications. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-4-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functionalized derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the carbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate for oxidation , and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions . Substitution reactions often involve nucleophiles that target the electrophilic carbonyl carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and aldehydes, while reduction typically produces more saturated bicyclic compounds.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]oct-4-en-2-one involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of a carbonyl group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]oct-4-en-2-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct reactivity and potential for various applications in synthesis and materials science.

Properties

CAS No.

61207-68-9

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

bicyclo[4.2.0]oct-4-en-2-one

InChI

InChI=1S/C8H10O/c9-8-3-1-2-6-4-5-7(6)8/h1-2,6-7H,3-5H2

InChI Key

OKRFXSSUPJEPAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C=CCC2=O

Origin of Product

United States

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